molecular formula C8H12N4O B13198929 6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide

6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide

Katalognummer: B13198929
Molekulargewicht: 180.21 g/mol
InChI-Schlüssel: JDSIKUBQKCLAJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide is a chemical compound with the molecular formula C8H12N4O It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes nitrogen atoms

Vorbereitungsmethoden

The synthesis of 6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2,2-dimethylhydrazine. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-(2,2-Dimethylhydrazin-1-YL)pyridine-3-carboxamide include other nitrogen-containing heterocycles such as:

    Pyrrolopyrazine derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit various biological activities.

    Imidazo[1,2-a]pyridines: Known for their medicinal chemistry applications, these compounds share structural similarities and are studied for their therapeutic potential.

    Pyrazolo[3,4-b]pyridines:

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C8H12N4O

Molekulargewicht

180.21 g/mol

IUPAC-Name

6-(2,2-dimethylhydrazinyl)pyridine-3-carboxamide

InChI

InChI=1S/C8H12N4O/c1-12(2)11-7-4-3-6(5-10-7)8(9)13/h3-5H,1-2H3,(H2,9,13)(H,10,11)

InChI-Schlüssel

JDSIKUBQKCLAJK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)NC1=NC=C(C=C1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.